ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative featuring a trifluoromethylphenyl group at position 3 and a 3,4-dimethoxybenzamido substituent at position 3. The compound’s structural complexity arises from the interplay of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which influence its physicochemical and biological properties. While direct data on its synthesis or applications are absent in the provided evidence, analogs suggest its relevance in medicinal chemistry, particularly in targeting aggregation-prone proteins like tau .
Properties
IUPAC Name |
ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O6S/c1-4-37-24(34)20-16-12-38-22(29-21(32)13-5-10-17(35-2)18(11-13)36-3)19(16)23(33)31(30-20)15-8-6-14(7-9-15)25(26,27)28/h5-12H,4H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOZMDJLFWNKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-d]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethylphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Attachment of the dimethoxybenzoyl moiety: This can be done through an acylation reaction using the corresponding acid chloride or anhydride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.
Chemical Reactions Analysis
ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound belongs to a family of thieno[3,4-d]pyridazine derivatives with modifications at positions 3 (aryl groups) and 5 (amide or amino substituents). Key analogs include:
Key Observations:
- Electron Effects : The 3,4-dimethoxybenzamido group in the target compound introduces electron-donating methoxy groups, which may improve solubility compared to analogs with purely electron-withdrawing substituents (e.g., 4-CF₃ benzamido in ).
- Lipophilicity : The trifluoromethyl group at R3 increases lipophilicity across all analogs, favoring blood-brain barrier penetration, as seen in Compound 30’s in vivo tau inhibition .
Biological Activity
Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thieno[3,4-d]pyridazines, characterized by a thieno ring fused with a pyridazine moiety. Its structural features include:
- Molecular Formula : C19H18F3N3O4S
- Molecular Weight : 433.43 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases. For instance:
- Inhibition of PI3Kα : A study demonstrated that related compounds showed promising inhibitory activities against PI3Kα with IC50 values in the micromolar range . Such inhibition is crucial as PI3Kα is often implicated in cancer cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[3,4-d]pyridazine derivatives:
- Cell Line Studies : In vitro assays revealed that these compounds can induce apoptosis in various human cancer cell lines. For example, compounds from similar classes have been shown to activate the PI3K pathway leading to significant anti-proliferative effects .
Other Pharmacological Effects
In addition to anticancer properties, there is emerging evidence suggesting other biological activities:
- Antimicrobial Effects : Some thieno derivatives have demonstrated antimicrobial properties against a range of pathogens.
- Anti-inflammatory Activity : Certain analogs have been reported to exhibit anti-inflammatory effects by modulating inflammatory cytokine production.
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for producing this compound?
Answer:
The synthesis involves a multi-step approach:
Core Formation: Construct the thieno[3,4-d]pyridazine core via cyclization of thiosemicarbazone intermediates with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH, reflux) .
Substituent Introduction:
- 3,4-Dimethoxybenzamido Group: Achieve amide coupling using carbodiimide activators (e.g., EDC/HOBt) with stoichiometric control to minimize side reactions .
- Trifluoromethylphenyl Group: Incorporate via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, using ligands like XPhos for enhanced efficiency .
Optimization: Use aprotic solvents (DMF, DMSO) at 80–110°C and monitor progress via TLC/LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which analytical techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR: Identify proton environments (e.g., deshielded aromatic protons near electron-withdrawing groups) and carbon frameworks .
- HRMS: Confirm molecular ion integrity (mass error < 2 ppm) .
- IR Spectroscopy: Validate carbonyl stretches (amide C=O: ~1680 cm⁻¹; ester C=O: ~1720 cm⁻¹) .
- X-ray Crystallography: Resolve absolute configuration if crystalline derivatives are obtainable .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
Systematic Modifications: Vary substituents at positions 3 (trifluoromethylphenyl) and 5 (dimethoxybenzamido) while retaining the core .
Bioactivity Profiling:
- Enzyme Assays: Use kinase profiling panels or fluorescence-based enzymatic assays .
- Cellular Studies: Test cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines .
Computational Modeling:
- QSAR: Correlate substituent electronic effects (Hammett constants) with activity .
- CoMFA: Map steric/electrostatic fields to predict activity trends .
Advanced: How to address contradictions in reported biological data?
Answer:
- Standardization: Replicate studies using identical cell lines (e.g., HeLa vs. HEK293), passage numbers, and assay protocols (e.g., serum concentration, incubation time) .
- Orthogonal Validation: Employ alternative methods (e.g., Western blot vs. ELISA for protein quantification) .
- Purity Analysis: Verify compound integrity via HPLC (>95% purity) and assess stability under assay conditions (e.g., DMSO stock solutions stored at -80°C) .
Basic: What are potential biological targets based on structural analogs?
Answer:
- Kinases: The trifluoromethylphenyl group may mimic ATP-binding motifs, suggesting kinase inhibition .
- GPCRs: The dimethoxybenzamido moiety could interact with adrenergic or serotonin receptors .
- Epigenetic Targets: Thienopyridazine cores have shown HDAC inhibitory activity in analogs .
Advanced: How to improve solubility without compromising bioactivity?
Answer:
- Prodrug Strategies: Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo .
- PEGylation: Attach polyethylene glycol (PEG) chains to the ester group, balancing hydrophilicity and steric effects .
- Co-crystallization: Use co-solvents (e.g., cyclodextrins) to enhance aqueous solubility .
Basic: What purification methods are effective post-synthesis?
Answer:
- Column Chromatography: Use silica gel with gradient elution (ethyl acetate/hexane) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- Prep-HPLC: Apply C18 columns with acetonitrile/water gradients for challenging separations .
Advanced: How does the trifluoromethyl group influence electronic properties?
Answer:
- Electron-Withdrawing Effect: Stabilizes adjacent π-systems via inductive effects, altering redox potentials (cyclic voltammetry) .
- Lipophilicity: Increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via PAMPA assay) .
- Bioisosterism: Mimics methyl or chlorine groups in target binding, improving affinity .
Advanced: What computational tools predict target binding modes?
Answer:
- Molecular Docking: Use AutoDock Vina with homology-modeled targets (e.g., kinases) .
- MD Simulations: Run 50–100 ns trajectories (AMBER/CHARMM) to assess binding stability and calculate binding free energies (MM-PBSA) .
- Pharmacophore Modeling: Align steric/electronic features (e.g., hydrogen bond acceptors) with known actives .
Basic: What stability protocols are recommended for long-term storage?
Answer:
- Storage Conditions: Keep under inert gas (argon) at -20°C in amber vials to prevent light/oxidation degradation .
- Lyophilization: For aqueous solutions, lyophilize to a stable powder .
- Stability Monitoring: Conduct periodic HPLC analysis to detect degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
